2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide belongs to a class of 1,2,4-triazole-based acetamides characterized by a sulfanyl bridge linking the triazole core to the acetamide moiety. Its structure features:
- A 4-amino-1,2,4-triazole ring substituted at position 5 with a 2-methoxyphenyl group.
- An N-(3,5-dimethoxyphenyl)acetamide side chain.
This scaffold is associated with diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-exudative properties, as observed in structurally related compounds .
Properties
Molecular Formula |
C19H21N5O4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-26-13-8-12(9-14(10-13)27-2)21-17(25)11-29-19-23-22-18(24(19)20)15-6-4-5-7-16(15)28-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
GDVDIDNVPJVKOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Methoxybenzoic Acid Derivatives
-
Esterification : 2-Methoxybenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid to yield methyl 2-methoxybenzoate.
-
Hydrazide Formation : The ester is treated with hydrazine hydrate in ethanol under reflux (8–12 hours) to form 2-methoxybenzohydrazide.
-
Dithiocarbazate Synthesis : The hydrazide reacts with carbon disulfide and potassium hydroxide in ethanol at room temperature (5 hours) to generate potassium dithiocarbazate.
-
Triazole Ring Closure : Cyclization of the dithiocarbazate with hydrazine hydrate under reflux (8 hours) produces 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.
Critical Parameters :
-
Temperature Control : Maintaining reflux temperatures (80–100°C) ensures complete cyclization.
-
Stoichiometry : A 1:2 molar ratio of hydrazide to hydrazine hydrate minimizes byproducts.
Functionalization with the Sulfanyl-Acetamide Group
The sulfanyl-acetamide moiety is introduced via nucleophilic substitution.
Thiol Activation and Alkylation
-
Thiol Deprotonation : The triazole thiol is treated with sodium hydroxide (1.1 eq) in anhydrous dimethylformamide (DMF) at 0°C to form the thiolate anion.
-
Alkylation with Chloroacetamide : N-(3,5-Dimethoxyphenyl)chloroacetamide (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 24 hours.
-
Workup : The product is precipitated by acidification with dilute HCl, filtered, and washed with cold ethanol.
Yield Optimization :
-
Solvent Choice : DMF enhances nucleophilicity compared to THF or dichloromethane.
-
Exclusion of Moisture : Anhydrous conditions prevent hydrolysis of the chloroacetamide.
Coupling Reaction with 3,5-Dimethoxyaniline
The final acetamide group is installed via a carbodiimide-mediated coupling.
Carbodiimide Activation
-
Reagents : A mixture of 2-chloroacetic acid (1.0 eq), 3,5-dimethoxyaniline (1.1 eq), EDCI·HCl (1.2 eq), and DMAP (0.1 eq) in dichloromethane is stirred at 0°C for 30 minutes, followed by 24 hours at room temperature.
-
Purification : The crude product is washed with 2M HCl, saturated NaHCO₃, and brine. Recrystallization from dichloromethane/ethyl acetate yields pure acetamide.
Reaction Efficiency :
Reaction Optimization Strategies
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | +15% vs. THF |
| EDCI·HCl Equivalents | 1.2 eq | Maximizes coupling |
| Temperature | 0°C → RT gradient | Reduces hydrolysis |
| Reaction Time | 24 hours | Completes acylation |
Key Findings :
Characterization and Analytical Validation
Spectroscopic Techniques
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Carbodiimide Coupling | High regioselectivity | Sensitive to moisture | 76–82 |
| Direct Alkylation | Fewer steps | Requires excess reagents | 65–70 |
| Microwave-Assisted | Faster reaction times | Specialized equipment | 78–80 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl group is a key reactive site, participating in oxidation, alkylation, and substitution reactions.
Triazole Ring Reactivity
The 1,2,4-triazole core undergoes electrophilic substitution and coordination reactions.
Amino Group Reactions
The amino group on the triazole ring participates in acylation and condensation reactions.
Acetamide Hydrolysis
The acetamide group can undergo hydrolysis under acidic or basic conditions.
Methoxy Group Demethylation
The methoxy substituents on phenyl rings may undergo demethylation under strong acidic conditions.
| Reaction Type | Reagents/Conditions | Expected Product | Supporting Evidence |
|---|---|---|---|
| Demethylation | BBr₃ (anhydrous), DCM | Hydroxyphenyl derivatives | BBr₃-mediated demethylation of methoxy groups |
Photochemical Reactions
UV irradiation can induce structural rearrangements or degradation.
Key Research Findings
-
S-Alkylation Efficiency : Optimal yields (>70%) for S-alkylation require polar aprotic solvents (e.g., DMF) and cesium carbonate as a base .
-
Oxidation Selectivity : Controlled H₂O₂ concentration determines whether sulfoxide (1 eq.) or sulfone (2 eq.) forms.
-
Hydrolysis Kinetics : Basic hydrolysis proceeds faster than acidic hydrolysis due to hydroxide ion nucleophilicity .
-
Metal Complex Stability : Cu²⁺ complexes exhibit higher stability constants compared to Zn²⁺, attributed to d-orbital electron configuration.
Scientific Research Applications
Basic Information
- IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
- Molecular Formula : CHNOS
- Molecular Weight : 305.36 g/mol
- CAS Number : 305336-66-7
- Appearance : Powder
Structural Characteristics
The compound features a triazole ring, which is known for its versatility in biological activity. The presence of sulfur and methoxy groups enhances its solubility and reactivity, making it suitable for various applications.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds similar to 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide exhibit significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of various triazole derivatives against Candida species. The results showed that modifications to the triazole ring structure significantly influenced efficacy. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents .
Anticancer Properties
Triazoles have also been investigated for their potential anticancer effects. The compound has shown promise in inhibiting cancer cell proliferation in vitro.
Case Study: Inhibition of Cancer Cell Lines
In a series of experiments on human cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), derivatives of this compound exhibited dose-dependent inhibition of cell growth. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Agricultural Applications
The compound's fungicidal properties make it a candidate for agricultural use as a pesticide. Its effectiveness against plant pathogens can help in crop protection.
Case Study: Efficacy as a Fungicide
Field trials conducted on crops susceptible to fungal infections revealed that formulations containing this compound significantly reduced disease incidence compared to untreated controls. This suggests its potential as a viable agricultural fungicide .
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and coordination with metal ions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations and Substituent Effects
The biological activity of 1,2,4-triazole acetamides is highly dependent on substituents at the triazole (R1) and acetamide (R2) positions. Key analogs and their structural distinctions are summarized below:
Table 1: Structural Comparison of Selected Triazole Acetamides
Key Observations:
- Electron-donating groups (e.g., methoxy, hydroxyl) at R1 enhance binding to targets like reverse transcriptase by facilitating hydrogen bonding .
- Heterocyclic R1 groups (e.g., furan-2-yl) correlate with anti-exudative activity, likely due to interactions with inflammatory mediators .
Antiviral Activity
- AM33 (4-methoxyphenyl at R2) exhibited a Ki of 12 nM against HIV-1 reverse transcriptase, outperforming Nevirapine (Ki = 25 nM) .
- The target compound’s 3,5-dimethoxyphenyl group may further optimize binding through π-π stacking or hydrophobic interactions, though experimental validation is needed.
Anti-Exudative and Anti-Inflammatory Activity
Computational and Experimental Insights
- Docking Studies (): Triazole derivatives with polar R1 groups (e.g., hydroxyl) showed stronger binding to HIV-1 reverse transcriptase via interactions with Lys101 and Tyr188 residues.
- Spectral Data (): NMR and IR spectra of analogs confirm the presence of thioether (–S–), triazole (C=N), and acetamide (C=O) groups, supporting the target compound’s structural fidelity.
Biological Activity
The compound 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide, often referred to as a sulfanyltriazole derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.
- Chemical Formula : C₁₁H₁₂N₄O₃S
- Molecular Weight : 280.31 g/mol
- CAS Number : 565179-65-9
- IUPAC Name : 2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Anticancer Activity
Research has demonstrated that sulfanyltriazole derivatives exhibit significant anticancer properties. A study evaluating various triazole compounds found that those with a sulfanyl group showed promising activity against multiple cancer cell lines. For instance:
- Cell Lines Tested : HCT-116 (colon carcinoma), T47D (breast cancer)
- IC₅₀ Values : Compounds similar to the target compound exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against different cancer types .
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been explored. Specific studies have indicated that these compounds can inhibit the growth of various bacterial strains:
- Bacterial Strains Tested : Staphylococcus aureus
- Minimum Inhibitory Concentrations (MIC) : Ranged from 128 to 256 µg/mL for certain derivatives, indicating moderate antibacterial activity .
Anti-inflammatory Effects
Sulfanyltriazoles have shown anti-inflammatory properties through various mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Compounds have been reported to reduce levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) in vitro.
- Mechanistic Insights : The anti-inflammatory effects are believed to stem from the inhibition of NF-κB signaling pathways .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing this compound?
- Synthesis : Use a multi-step organic synthesis approach, starting with functionalizing the 1,2,4-triazole core and introducing sulfanyl and acetamide groups via nucleophilic substitution. Statistical experimental design (e.g., factorial design) can optimize reaction conditions (temperature, solvent polarity, catalyst) to maximize yield .
- Characterization : Employ NMR (¹H, ¹³C) to confirm substituent positions, mass spectrometry for molecular weight validation, and X-ray crystallography (if crystalline) for structural elucidation .
Q. How can researchers validate the compound's anti-exudative or anti-inflammatory activity in preclinical models?
- Use carrageenan-induced rat paw edema or cotton pellet granuloma assays. Compare efficacy against reference drugs (e.g., diclofenac sodium at 8 mg/kg) at a dose of 10 mg/kg. Monitor exudate volume and cytokine levels (e.g., TNF-α, IL-6) via ELISA .
Q. What analytical techniques are critical for purity assessment?
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Validate using a gradient elution system (acetonitrile/water with 0.1% trifluoroacetic acid). Purity thresholds should exceed 95% for biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Systematically modify substituents on the triazole ring (e.g., methoxy vs. ethoxy groups) and acetamide moiety. Evaluate changes in lipophilicity (logP) and hydrogen-bonding capacity using computational tools (e.g., Schrödinger Suite). Corrogate with in vitro assays (e.g., COX-2 inhibition) to identify key pharmacophores .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Conduct pharmacokinetic profiling (e.g., plasma half-life, bioavailability) to assess metabolic stability. Use molecular docking to predict interactions with serum proteins or metabolic enzymes (e.g., CYP450 isoforms). Cross-validate with metabolite identification via LC-MS/MS .
Q. How can computational methods predict the compound's reactivity in novel chemical reactions?
- Apply quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and reaction pathways. Pair with machine learning to analyze substituent effects on reaction outcomes (e.g., regioselectivity in triazole functionalization) .
Q. What methodologies assess the compound's stability under varying environmental conditions?
- Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use FTIR to detect degradation products (e.g., hydrolysis of the acetamide group). Store samples in amber glass vials under inert gas to minimize photolytic/oxidative degradation .
Methodological Tables
Table 1 : Key Physicochemical Properties for SAR Studies
| Property | Method | Reference Value |
|---|---|---|
| LogP | Shake-flask/HPLC | 3.2 ± 0.1 |
| Aqueous solubility | UV spectrophotometry (pH 7.4) | 12 µg/mL |
| pKa | Potentiometric titration | 6.8 (triazole NH) |
Table 2 : In Vivo Anti-Exudative Activity (Dose: 10 mg/kg)
| Model | Efficacy vs. Control (%) | Reference Drug (Diclofenac) |
|---|---|---|
| Carrageenan-induced edema | 58% reduction | 65% reduction (8 mg/kg) |
| Cotton pellet granuloma | 47% inhibition | 52% inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
